molecular formula C16H15N B13786312 3-methylidene-4-phenyl-2,4-dihydro-1H-quinoline

3-methylidene-4-phenyl-2,4-dihydro-1H-quinoline

Cat. No.: B13786312
M. Wt: 221.30 g/mol
InChI Key: LHCCOZFQBRMAIW-UHFFFAOYSA-N
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Description

3-methylidene-4-phenyl-2,4-dihydro-1H-quinoline is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylidene-4-phenyl-2,4-dihydro-1H-quinoline can be achieved through several synthetic routes. One common method involves the condensation of aniline derivatives with aldehydes under acidic conditions, followed by cyclization. For instance, the reaction of aniline with benzaldehyde in the presence of an acid catalyst can lead to the formation of the desired quinoline derivative.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatographic techniques. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

3-methylidene-4-phenyl-2,4-dihydro-1H-quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

3-methylidene-4-phenyl-2,4-dihydro-1H-quinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-methylidene-4-phenyl-2,4-dihydro-1H-quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-phenylquinoline: Lacks the methylidene group at the 3-position.

    3-methylquinoline: Lacks the phenyl group at the 4-position.

    2,4-dihydroquinoline: Lacks both the methylidene and phenyl groups.

Uniqueness

3-methylidene-4-phenyl-2,4-dihydro-1H-quinoline is unique due to the presence of both the methylidene and phenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H15N

Molecular Weight

221.30 g/mol

IUPAC Name

3-methylidene-4-phenyl-2,4-dihydro-1H-quinoline

InChI

InChI=1S/C16H15N/c1-12-11-17-15-10-6-5-9-14(15)16(12)13-7-3-2-4-8-13/h2-10,16-17H,1,11H2

InChI Key

LHCCOZFQBRMAIW-UHFFFAOYSA-N

Canonical SMILES

C=C1CNC2=CC=CC=C2C1C3=CC=CC=C3

Origin of Product

United States

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